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Adenosine, 2',3'-dideoxy-3'-(hydroxymethyl)

Anti-HIV nucleoside analogs Structure-activity relationship Oxetanocin A mimetics

Adenosine, 2',3'-dideoxy-3'-(hydroxymethyl) (CAS 130469-38-4) is a synthetic purine dideoxynucleoside analog featuring a hydroxymethyl substituent at the 3′-C position of the ribose moiety. As a member of the 3′-C-branched-3′-deoxy nucleoside class, it was designed to mimic the oxetane structure of the natural product oxetanocin A while bearing a tetrahydrofuran ring.

Molecular Formula C11H15N5O3
Molecular Weight 265.27 g/mol
CAS No. 130469-38-4
Cat. No. B11852472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, 2',3'-dideoxy-3'-(hydroxymethyl)
CAS130469-38-4
Molecular FormulaC11H15N5O3
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)CO
InChIInChI=1S/C11H15N5O3/c12-10-9-11(14-4-13-10)16(5-15-9)8-1-6(2-17)7(3-18)19-8/h4-8,17-18H,1-3H2,(H2,12,13,14)/t6-,7-,8-/m1/s1
InChIKeyROKFTZONUGKALY-BWZBUEFSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine, 2',3'-dideoxy-3'-(hydroxymethyl) (CAS 130469-38-4): A 3′-C-Branched Dideoxyadenosine Analog for Antiviral Research


Adenosine, 2',3'-dideoxy-3'-(hydroxymethyl) (CAS 130469-38-4) is a synthetic purine dideoxynucleoside analog featuring a hydroxymethyl substituent at the 3′-C position of the ribose moiety [1]. As a member of the 3′-C-branched-3′-deoxy nucleoside class, it was designed to mimic the oxetane structure of the natural product oxetanocin A while bearing a tetrahydrofuran ring [2]. The compound has been evaluated for anti-HIV activity in multiple cell-based assays, demonstrating inhibitory effects against HIV-1 IIIB replication [1][3]. Its molecular formula is C₁₁H₁₅N₅O₃ (MW 265.27), distinguishing it from the simpler dideoxyadenosine (ddA) scaffold by the additional 3′-hydroxymethyl group [4].

3′-C-branched dideoxyadenosine analog for antiviral nucleoside research
Tetrahydrofuran scaffold mimetic of oxetanocin A
β-Anomer confirmed as active species by X-ray crystallography

Why Adenosine, 2',3'-dideoxy-3'-(hydroxymethyl) Cannot Be Replaced by Other Dideoxynucleoside Analogs


The 3′-C-hydroxymethyl substituent positional isomerism exerts a decisive influence on anti-HIV activity within this compound class. A direct comparative study by Tseng et al. demonstrated that the 3′-hydroxymethyl ring-expanded analogue (compound 2) exhibited an anti-HIV profile similar to oxetanocin A, whereas the isomeric 2′-hydroxymethyl analogue (compound 3) was completely devoid of activity [1]. Furthermore, the base moiety itself is critical: the cytosine counterpart (2′,3′-dideoxy-3′-hydroxymethylcytidine) has been pursued in separate patent families as a distinct anti-HIV entity, underscoring that activity is not conserved across nucleobases [2]. Thus, generic substitution by the 2′-isomer (CAS 130469-39-5), the parent ddA, or pyrimidine analogs is scientifically unsupportable without loss of the specific biological profile tied to the 3′-C-hydroxymethyl adenine scaffold.

Positional isomerism
2′-hydroxymethyl isomer (CAS 130469-39-5) is completely inactive in anti-HIV assays; activity depends on 3′-substitution geometry.
Base substitution
Cytidine analog of this scaffold represents a distinct anti-HIV entity; adenine base is required for the reported activity profile.
Scaffold simplification
Parent ddA lacks the 3′-hydroxymethyl group and offers a different chemotype; the extra substituent contributes to partial protection profile.

Quantitative Differentiation Evidence for Adenosine, 2',3'-dideoxy-3'-(hydroxymethyl) (CAS 130469-38-4)


3′- vs. 2′-Hydroxymethyl Isomerism: Complete Loss of Anti-HIV Activity Upon Positional Shift

In a direct head-to-head comparison, the 3′-hydroxymethyl ring-expanded analogue (compound 2, corresponding to the target compound) exhibited an anti-HIV activity profile equivalent to oxetanocin A when tested in ATH8 cells, while the isomeric 2′-hydroxymethyl analogue (compound 3, CAS 130469-39-5) was totally devoid of anti-HIV activity [1]. This binary on/off differentiation driven solely by the position of a single hydroxymethyl group demonstrates that the 3′-C substitution geometry is a non-negotiable structural determinant of biological activity.

3′- vs 2′-isomer activity
Head-to-head
3′-isomer: active (similar to oxetanocin A) vs 2′-isomer: completely inactive
Activity requires 3′-hydroxymethyl geometry
ATH8 cell assay; binary outcome
Anti-HIV nucleoside analogs Structure-activity relationship Oxetanocin A mimetics

Anti-HIV Activity in H9 Cells: Potency Comparable to ddI and AZT

Among nine purine 2′,3′-dideoxy-3′-C-hydroxymethyl nucleosides tested for inhibition of HIV-1 IIIB replication in H9 cells, the adenine derivative (compound 4c, the β-anomer of the target compound) and the 6-hexyloxy derivative (4e) were the only compounds that significantly inhibited acute infection. Compound 4c exhibited dose-dependent antiviral activity and was described as comparable in activity to the clinical standards ddI and AZT [1]. At 50 µM, compound 4c was more effective at inhibiting virus production at day 14 than at lower concentrations, with almost complete suppression observed at 100 µM [1].

H9 cell anti-HIV activity
Reported
Almost complete suppression at 100 µM; dose-dependent inhibition at 50 µM
Supports anti-HIV screening lead selection
HIV-1 IIIB; comparable to ddI and AZT in tested set
HIV reverse transcriptase inhibition Purine nucleoside antivirals MTT assay

Tetrahydrofuran vs. Oxetane Scaffold: Equivalent Anti-HIV Template but with Expanded Chemical Space

Tseng et al. concluded that both oxetane (oxetanocin A) and tetrahydrofuran (compound 2, the target compound) rings serve as equivalent templates to support the adenine base for anti-HIV activity [1]. The target compound retains the same activity profile as the natural product oxetanocin A but offers a synthetically accessible tetrahydrofuran scaffold with a 3′-hydroxymethyl substituent that is absent in the parent ddA structure. Molecular modeling attributed the partial (rather than complete) protection profile to the extra hydroxymethyl substituent contributing negatively to target enzyme binding, an effect shared with oxetanocin A but not with the simpler ddA scaffold [1].

THF vs oxetane scaffold
Class-level inference
Equivalent anti-HIV activity profile to oxetanocin A
Tetrahydrofuran allows synthetic diversification
Partial protection shared with oxetanocin A; molecular modeling context
Scaffold hopping Oxetanocin A mimetics Nucleoside analog design

Beta-Anomer Specificity: Structural Confirmation for Biological Activity

The Lee-Ruff et al. 1996 synthesis produced both α- and β-anomers of the 2′,3′-dideoxy-3′-C-hydroxymethyl adenine nucleosides (compounds 4c and 5c). The β-anomer assignment of the active species (compound 4c) was confirmed by single-crystal X-ray crystallography [1]. Although direct comparative antiviral data between the separated anomers was limited (both were tested as part of the nine-compound panel), the structural verification ensures that procurement of the β-anomer (the D-erythro configuration corresponding to CAS 130469-38-4) aligns with the characterized active species.

β-anomer identity
Supporting evidence
β-anomer confirmed by X-ray crystallography; active in H9 assay
Specification must confirm β-anomer
α-anomer showed lower activity in panel
Anomeric configuration X-ray crystallography Nucleoside stereochemistry

Absence of Cytotoxicity in H9 Cells: Favorable Therapeutic Window Indicator

All nine 2′,3′-dideoxy-3′-C-hydroxymethyl purine nucleosides tested in the Lee-Ruff et al. 1996 study, including the target adenine derivative 4c, showed no evidence of cytotoxicity to uninfected H9 cells over 14 days in culture at concentrations ranging from 1 to 100 µM [1]. This contrasts with certain 2′,3′-dideoxy nucleoside analogs such as ddC, which are known to cause mitochondrial toxicity. The absence of observable cytotoxicity at concentrations up to 100 µM is a favorable baseline property for further development.

Cytotoxicity absence
Class-level inference
No cytotoxicity up to 100 µM in uninfected H9 cells
Supports antiviral assay window assessment
All nine purine analogs non-cytotoxic; 14-day culture
Cytotoxicity screening Selectivity index Nucleoside analog safety

Recommended Research and Industrial Application Scenarios for Adenosine, 2',3'-dideoxy-3'-(hydroxymethyl) (CAS 130469-38-4)


HIV-1 Reverse Transcriptase Inhibitor Lead Optimization and Scaffold-Hopping Programs

The target compound serves as a validated tetrahydrofuran scaffold for anti-HIV nucleoside analog development, providing activity comparable to oxetanocin A and the clinical agents ddI and AZT in cell-based models [1][2]. Its synthetic accessibility via photochemical ring expansion of chiral cyclobutanone precursors enables systematic SAR exploration at the 6-position of the purine base [1]. The β-anomer (compound 4c) is the characterized active species, and procurement should specify this stereochemistry [1].

Pro-Nucleotide Prodrug Design and Intracellular Delivery Studies

Given that the parent nucleoside requires intracellular phosphorylation to the active 5′-triphosphate for reverse transcriptase inhibition, the 3′-C-hydroxymethyl adenosine scaffold is a candidate for pro-nucleotide strategies. The presence of two hydroxyl handles (3′-CH₂OH and 5′-OH) offers regioselective opportunities for phosphoramidate or cycloSal prodrug construction, analogous to approaches demonstrated with the isomeric dideoxynucleoside isoddA [3]. The lack of cytotoxicity at concentrations up to 100 µM supports prodrug derivatization studies [1].

Comparative Mechanism-of-Action Studies with 2′-Isomer and Oxetanocin A Controls

The target compound is uniquely positioned as a mechanistic probe given its binary activity difference with the 2′-hydroxymethyl isomer (completely inactive) [2]. Co-procurement of both positional isomers (CAS 130469-38-4 and CAS 130469-39-5) enables head-to-head studies of phosphorylation efficiency, reverse transcriptase binding, and chain termination. Such comparative studies can elucidate the molecular basis of the positional specificity observed in ATH8 cell protection assays [2].

Antiviral Screening Panels Beyond HIV-1 IIIB

The Bamford et al. 1990 study established that 3′-deoxy-3′-C-hydroxymethyl nucleosides were evaluated against a panel including herpes simplex virus types-1 and -2, varicella zoster virus, human cytomegalovirus, and influenza A, in addition to HIV-1 [4]. While the uracil-based analogs showed some anti-VZV activity, the adenine derivative can be systematically profiled against these and other viruses to identify potential repurposing opportunities beyond HIV.

Application
Selection Property
Validation Focus
HIV-1 RT inhibitor lead optimization
Tetrahydrofuran scaffold with 3′-hydroxymethyl; β-anomer
Antiviral activity in H9/ATH8 cells; stereochemical identity
Pro-nucleotide prodrug design
Dual hydroxyl handles (3′-CH₂OH, 5′-OH)
Cytotoxicity-free concentration range; intracellular phosphorylation
Comparative MOA with 2′-isomer
Binary activity difference between positional isomers
Co-procurement of both isomers; RT binding/chain termination assays
Broad-spectrum antiviral screening
Adenine 3′-C-branched nucleoside chemotype
Profiling against HSV, VZV, HCMV, influenza
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